5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrolone ring, and an aliphatic heptane chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Construction of the pyrrolone ring: This step might involve cyclization reactions using appropriate precursors.
Introduction of the heptane chain: This can be done through alkylation reactions using heptan-2-yl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the pyrrolone ring or the benzimidazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: It could interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.
Pyrrolone derivatives: Compounds with similar pyrrolone structures.
Alkylated heterocycles: Other heterocyclic compounds with aliphatic chains.
Uniqueness
The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-heptan-2-yl-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-4-5-8-12(2)22-11-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,12,19,23H,3-5,8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWGGUCJIQMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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